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Introduction
Ammi visnaga (Khella) and Ammi majus (Bishop's Weed) are medicinal plants with a long

history of use in traditional medicine for treating a variety of ailments, including renal colic,

vitiligo, psoriasis, and cardiovascular disorders.[1][2][3][4] The therapeutic potential of these

plants is attributed to their rich phytochemical composition, particularly furanocoumarins like

xanthotoxin and bergapten in A. majus, and pyranocoumarins such as khellin and visnagin in A.

visnaga.[3][5][6] This document provides detailed application notes and protocols for a range of

cell-based assays to screen Ammi extracts for their biological activities, facilitating the

discovery and development of new therapeutic agents.

Data Presentation: Bioactivity of Ammi Extracts
The following tables summarize quantitative data from various studies on the biological effects

of Ammi extracts and their purified constituents.

Table 1: Cytotoxicity of Ammi Extracts and Constituents
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Species/Comp
ound

Cell Line Assay IC50 (µg/mL) Reference

Ammi majus

(CH2Cl2 fraction)

HepG2

(Hepatocellular

Carcinoma)

SRB 7.015 [5]

Ammi visnaga

(Root Methanol

Extract)

MCF-7 (Breast

Cancer)
MTT 193.46 ± 17.13 [7]

Ammi visnaga

(Seed Methanol

Extract)

MCF-7 (Breast

Cancer)
MTT 227.19 ± 1.48 [7]

Ammi visnaga

(Root Methanol

Extract)

MDA-MB-231

(Breast Cancer)
MTT Not specified [7]

Ammi visnaga

(Seed Methanol

Extract)

MDA-MB-231

(Breast Cancer)
MTT Not specified [7]

Khellin
MCF-7 (Breast

Cancer)
SRB 12.54 - 17.53 [8]

Visnagin
MCF-7 (Breast

Cancer)
SRB 12.54 - 17.53 [8]

Khellin

HepG2

(Hepatocellular

Carcinoma)

SRB 12.54 - 17.53 [8]

Visnagin

HepG2

(Hepatocellular

Carcinoma)

SRB 12.54 - 17.53 [8]

Xanthotoxin

HepG2

(Hepatocellular

Carcinoma)

SRB Not specified [5]
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Table 2: Anti-inflammatory and Antioxidant Activities of Ammi Extracts and Constituents
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Species/Comp
ound

Assay
Cell
Line/System

Effect Reference

Ammi visnaga

(Aqueous

Extract)

Nitric Oxide (NO)

Production

Vero (Kidney

Epithelial)

47.27%

reduction of

CCl4-induced

NO

[9]

Ammi visnaga

(Aqueous

Extract)

NF-κB and iNOS

gene expression

Vero (Kidney

Epithelial)

Inhibition of

CCl4-induced

expression

[10]

Visnagin

TNF-α, IL-1β,

IFNγ mRNA

expression and

release

Not specified Decrease [2]

Visnagin

IL-6 and MCP-1

mRNA level

(LPS-induced)

Not specified Reduction [2]

Khellin
Nitric Oxide (NO)

Production

Human

Lymphocytes

(PHA-stimulated)

Significant

decline
[11]

Visnagin
Nitric Oxide (NO)

Production

Human

Lymphocytes

(PHA-stimulated)

Significant

decline
[11]

Ammi visnaga

(Root Methanol

Extract)

DPPH Radical

Scavenging
Cell-free

IC50: 193.46 ±

17.13 µg/mL
[7]

Ammi visnaga

(Seed Methanol

Extract)

DPPH Radical

Scavenging
Cell-free

IC50: 227.19 ±

1.48 µg/mL
[7]

Ammi visnaga

(Root Methanol

Extract)

ABTS Radical

Scavenging
Cell-free

IC50: 188.74 ±

2.69 µg/mL
[7]
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Ammi visnaga

(Seed Methanol

Extract)

ABTS Radical

Scavenging
Cell-free

IC50: 221.94 ±

1.32 µg/mL
[7]

Ammi majus

(Seed

Methanolic

Extract)

DPPH Radical

Scavenging
Cell-free

88.65% inhibition

at 100 µL/mL
[12]

Ammi majus

(Root Methanolic

Extract)

DPPH Radical

Scavenging
Cell-free

83.14% inhibition

at 100 µL/mL
[12]

Experimental Protocols
Here are detailed protocols for key cell-based assays relevant to screening Ammi extracts.

Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the concentration range of the extracts that can

be used for further bioactivity screening without causing significant cell death.

This colorimetric assay measures cell viability based on the ability of mitochondrial

dehydrogenases in living cells to reduce MTT to a purple formazan product.[13]

Materials:

96-well flat-bottom microplates

Complete cell culture medium

Phosphate-buffered saline (PBS)

MTT solution (5 mg/mL in PBS, sterile filtered)

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Microplate reader (absorbance at 570 nm)
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Test Ammi extracts and positive control (e.g., doxorubicin)

Procedure for Adherent Cells:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to

allow for cell attachment.[14]

Compound Treatment: Prepare serial dilutions of the Ammi extracts in complete medium.

Remove the old medium from the wells and add 100 µL of the extract dilutions. Include a

vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and a positive control.[14]

Incubation: Incubate the plate for 24, 48, or 72 hours.[15]

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 4 hours at 37°C.[14]

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each

well to dissolve the formazan crystals.[14] Mix gently by pipetting.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of extract that inhibits 50% of cell growth).

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged

cells into the culture medium.[16]

Materials:

LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)

96-well flat-bottom microplates

Complete cell culture medium

Test Ammi extracts
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Lysis solution (for maximum LDH release control)

Microplate reader (absorbance at 490 nm)

Procedure:

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include

controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated

with lysis solution), and a no-cell control (medium only for background).[17]

Incubation: Incubate the plate for the desired exposure time.

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add

50 µL of the LDH assay reagent mixture (as per the kit instructions) to each well.

Incubation: Incubate for 30 minutes at room temperature, protected from light.

Stop Reaction: Add 50 µL of the stop solution provided in the kit.

Absorbance Measurement: Measure the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity =

(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release -

Spontaneous LDH release) * 100).

Anti-inflammatory Assays
These assays are used to evaluate the potential of Ammi extracts to modulate inflammatory

responses.

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying

its stable metabolite, nitrite, in the cell culture supernatant.

Materials:

RAW 264.7 macrophage cells
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96-well plates

Complete cell culture medium

Lipopolysaccharide (LPS)

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite standard curve

Microplate reader (absorbance at 540 nm)

Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and

incubate overnight.

Treatment: Pre-treat the cells with various concentrations of Ammi extracts for 1 hour.

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the

negative control) and incubate for 24 hours.

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

Griess Reaction: Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the

supernatant.

Incubation: Incubate for 10 minutes at room temperature.

Absorbance Measurement: Measure the absorbance at 540 nm.

Data Analysis: Determine the nitrite concentration from the sodium nitrite standard curve and

calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Tyrosinase Inhibition Assay
This assay is relevant for screening compounds for skin-whitening or anti-hyperpigmentation

effects.
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Materials:

B16F10 melanoma cells

96-well plates

Complete cell culture medium

L-DOPA (3,4-dihydroxy-L-phenylalanine)

Cell lysis buffer

Kojic acid (positive control)

Microplate reader (absorbance at 475 nm)

Procedure:

Cell Culture and Lysate Preparation: Culture B16F10 cells to about 80% confluency.[18]

Harvest the cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein

concentration of the lysate.

Assay Reaction: In a 96-well plate, add the cell lysate, various concentrations of the Ammi

extract, and L-DOPA as the substrate.[18] Include a positive control (kojic acid) and a

negative control (no inhibitor).

Incubation: Incubate the plate at 37°C for 1 hour.[19]

Absorbance Measurement: Measure the formation of dopachrome by reading the

absorbance at 475 nm.[18]

Data Analysis: Calculate the percentage of tyrosinase inhibition for each extract

concentration compared to the control.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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